

# Molecular structure and geometry of (1s,2s)-1,2-dimethylcyclohexane

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## Compound of Interest

Compound Name: (1s,2s)-1,2-Dimethylcyclohexane

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The user wants an in-depth technical guide on the molecular structure and geometry of **(1s,2s)-1,2-dimethylcyclohexane**. This requires a detailed explanation of its stereochemistry, conformational analysis, and the methods used to determine its structure.

Here's a breakdown of the required components:

- Core Directive (Autonomy): I need to create a logical and informative structure for the guide, not just follow a template.
- Scientific Integrity & Logic (E-E-A-T):
  - Expertise & Experience: Explain the 'why' behind concepts (e.g., why one conformer is more stable).
  - Trustworthiness: Ensure the information is self-consistent and accurate.
  - Authoritative Grounding & Comprehensive References: Use in-text citations and provide a full, clickable reference list at the end.
- Visualization & Formatting:
  - Data Presentation: Use tables for quantitative data.
  - Experimental Protocols: Detail the methodologies.

- Mandatory Visualization: Create Graphviz diagrams for workflows or relationships with specific formatting requirements (width, color contrast).

Execution Plan:

- Introduction & Stereochemistry:
  - Define **(1s,2s)-1,2-dimethylcyclohexane**.
  - Explain the 's' notation and its relation to the cis configuration.[1][2][3]
  - Emphasize that both methyl groups are on the same side of the ring.[3][4][5]
- Conformational Analysis:
  - Introduce the concept of chair conformations in cyclohexanes as the most stable form.[4]
  - Explain the ring-flipping process for cis-1,2-dimethylcyclohexane.
  - Describe the two resulting chair conformers: one with an axial methyl and an equatorial methyl (a,e), and the other which is equatorial-axial (e,a) after the ring flip.[4][6][7]
  - Create a Graphviz diagram to illustrate this equilibrium.
  - Discuss the energetics. Explain that since both conformers have one axial and one equatorial methyl group, they have the same energy and are equally stable.[4][6][7][8]
  - Introduce the concept of A-values to quantify the steric strain of an axial substituent.[9][10][11]
  - State the A-value for a methyl group (~1.7-1.8 kcal/mol).[9][12]
  - Explain that the steric strain (from 1,3-diaxial interactions) is equal in both conformers of the cis isomer.[6][7]
  - Mention the additional gauche interaction between the two methyl groups present in both conformers.[6][13]

- Molecular Geometry Determination:
  - Discuss experimental methods like Gas Electron Diffraction (GED) and X-ray Crystallography for determining molecular structure.
  - Discuss computational methods like DFT for optimizing geometries and calculating energies.[\[14\]](#)
  - Create a Graphviz workflow diagram showing how these methods lead to the final geometry.
  - Present a table of typical/expected bond lengths and angles for a substituted cyclohexane ring.
- Spectroscopic Characterization:
  - Explain how NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ) is used.
  - Describe the effect of rapid ring-flipping at room temperature leading to time-averaged signals.
  - Mention the possibility of resolving signals for individual conformers at low temperatures (variable-temperature NMR).
  - Explain the information obtained from IR spectroscopy (C-H stretches, bends, etc.). Note its limitations in distinguishing conformers for this molecule.
  - Search for specific spectroscopic data if available (NIST WebBook, PubChem).[\[15\]](#)[\[16\]](#)[\[17\]](#)  
[\[18\]](#)
- Conclusion:
  - Summarize the key structural features: cis configuration, dynamic equilibrium of two equally stable (a,e) and (e,a) chair conformers.
  - Reiterate the importance of understanding its 3D structure for chemistry and drug development.

- References:
  - Compile all sources used into a numbered list with titles, sources, and clickable URLs.
- Review and Refine:
  - Check for scientific accuracy and clarity.
  - Ensure all requirements from the prompt (citations, formatting, diagrams) are met.
  - Verify that all Graphviz diagrams adhere to the specified color and contrast rules.
  - Ensure the tone is appropriate for the target audience (researchers, scientists). An In-depth Technical Guide to the Molecular Structure and Geometry of **(1s,2s)-1,2-Dimethylcyclohexane**

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive examination of the molecular structure, stereochemistry, and conformational landscape of **(1s,2s)-1,2-dimethylcyclohexane**. As a fundamental chiral molecule, its three-dimensional geometry dictates its physical properties and chemical reactivity, making a detailed understanding essential for applications in stereoselective synthesis and medicinal chemistry. This document synthesizes experimental data and theoretical principles to offer a thorough analysis of its chair conformations, the energetic factors governing their stability, and the spectroscopic methods used for characterization.

## Decoding the Stereochemistry: (1s,2s) vs. cis

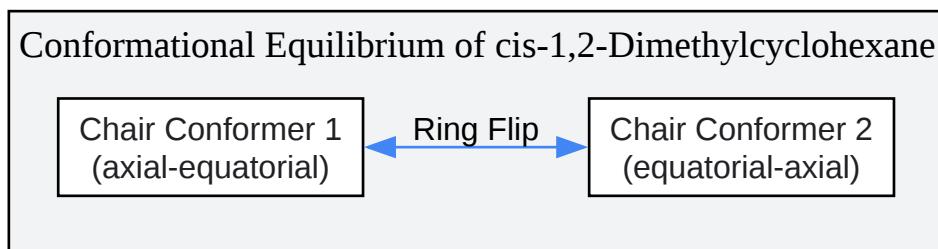
The nomenclature **(1s,2s)-1,2-dimethylcyclohexane** precisely defines one of the stereoisomers of 1,2-dimethylcyclohexane by specifying the absolute configuration at the two stereogenic centers (C1 and C2). In this isomer, both methyl groups are positioned on the same side of the cyclohexane ring's plane, which defines it as the *cis* isomer.<sup>[1][3][4]</sup> This geometric arrangement is distinct from the *trans* isomers, where the methyl groups reside on opposite faces of the ring.

The cis configuration is the primary determinant of the molecule's overall shape and is crucial for understanding its interactions and chemical behavior. While the planar representation is useful for identifying the cis/trans relationship, a deeper analysis requires exploring its three-dimensional conformations.[4]

## Conformational Analysis: A Dynamic Equilibrium

To relieve inherent ring strain, cyclohexane and its derivatives adopt non-planar "chair" conformations.[4] For cis-1,2-dimethylcyclohexane, the molecule is not static but exists as a dynamic equilibrium between two distinct chair conformers, which rapidly interconvert through a process known as a ring flip.

In one chair conformation, the C1 methyl group is in an axial (a) position, and the C2 methyl group is in an equatorial (e) position. Upon ring-flipping, the C1 methyl becomes equatorial, and the C2 methyl becomes axial.



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Caption: Rapid ring-flip interconversion between the two chair conformers.

## Energetic Landscape and Steric Considerations

The stability of a substituted cyclohexane conformer is primarily dictated by steric strain. Substituents in the axial position experience destabilizing 1,3-diaxial interactions with other axial atoms. The energetic cost of placing a substituent in an axial versus an equatorial position is quantified by its A-value, which represents the Gibbs free energy difference ( $\Delta G$ ).[9][10][11]

For a methyl group, the A-value is approximately 1.74 kcal/mol, indicating a strong energetic preference for the equatorial position.[9]

In the case of cis-1,2-dimethylcyclohexane, both chair conformers possess one axial methyl group and one equatorial methyl group.<sup>[6][7][8]</sup> Consequently, the steric strain arising from the 1,3-diaxial interactions of the single axial methyl group is identical in both forms. This renders the two conformers energetically equivalent, and they exist in approximately equal populations at room temperature.<sup>[4][6][7][8]</sup>

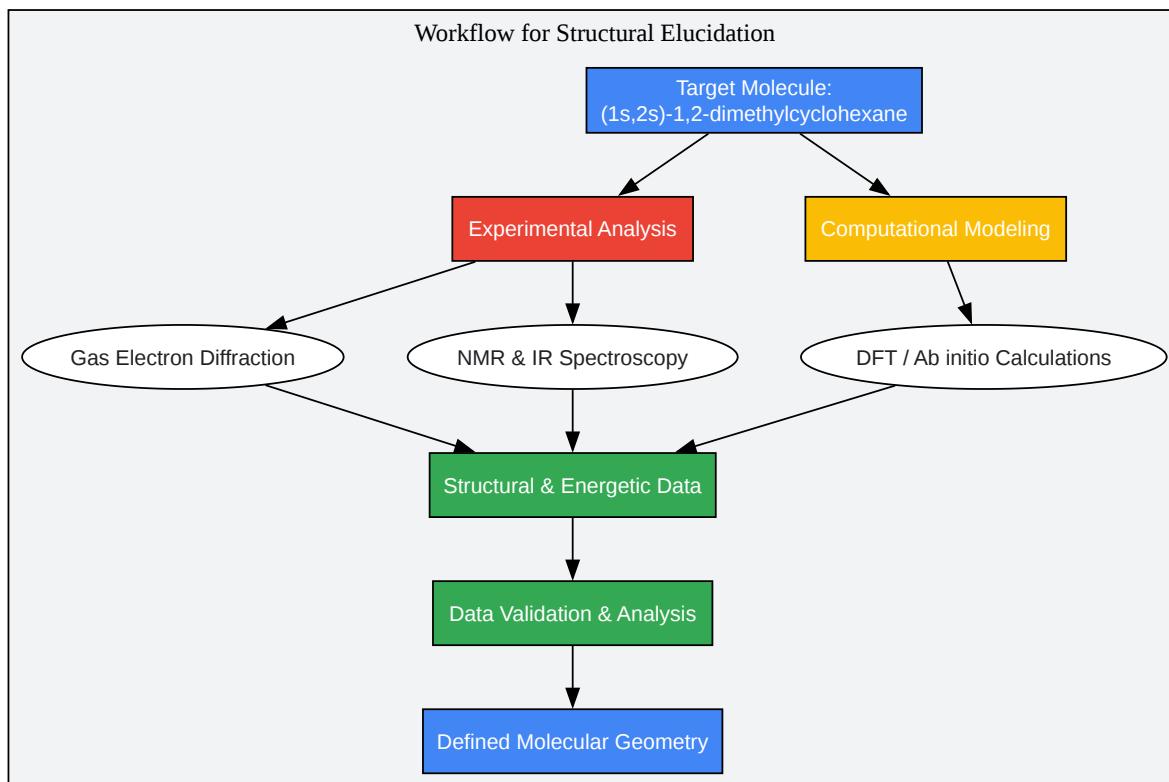
It is also critical to note that in addition to the 1,3-diaxial interactions, a gauche-butane interaction exists between the two adjacent methyl groups in both conformers, contributing approximately 0.9 kcal/mol to the overall strain energy of the molecule.<sup>[6][13]</sup>

## Determination of Molecular Geometry

The precise bond lengths, angles, and dihedral angles of **(1s,2s)-1,2-dimethylcyclohexane** are determined through a combination of experimental techniques and computational modeling.

## Methodologies for Structural Elucidation

This workflow outlines the synergistic approach used to define the molecule's geometry.



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Caption: A synergistic workflow for determining molecular geometry.

- Experimental Protocols:
  - Gas Electron Diffraction (GED): Provides information about the average molecular structure in the gas phase, free from intermolecular forces.
  - Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) provides detailed information about the chemical environment of atoms, while Infrared (IR) spectroscopy

identifies vibrational modes of functional groups. At low temperatures, NMR can be used to "freeze out" the two chair conformers and observe them individually.

- Computational Protocols:

- Density Functional Theory (DFT) and Ab Initio Methods: These computational chemistry techniques are used to calculate the lowest energy (optimized) geometries of the conformers. They can accurately predict structural parameters and relative energies, which can then be compared to experimental data for validation.[14]

## Tabulated Structural Parameters

The following table summarizes generalized structural parameters for a dimethyl-substituted cyclohexane, based on computational models and experimental data.

Parameter	Typical Value	Notes
C-C (ring) bond length	1.53 - 1.54 Å	Slightly longer than in acyclic alkanes due to ring structure.
C-C (methyl) bond length	1.53 - 1.54 Å	Standard $sp^3$ - $sp^3$ carbon bond.
C-H bond length	1.09 - 1.10 Å	Typical for $sp^3$ -hybridized carbon.
$\angle$ CCC (ring) angle	~111°	Deviates from the ideal 109.5° tetrahedral angle.
Ring Dihedral Angles	~55-60°	Characteristic of the puckered chair conformation.

## Spectroscopic Signature

Spectroscopy provides the definitive experimental evidence for the molecule's structure and dynamic nature.

- $^1$ H and  $^{13}$ C NMR Spectroscopy: At room temperature, the rapid interconversion of the two chair forms leads to time-averaged NMR signals. The axial and equatorial protons on a given

carbon become chemically equivalent on the NMR timescale, simplifying the spectrum.

Similarly, a single peak is observed for the two methyl carbons.

- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by strong C-H stretching absorptions between 2850-3000  $\text{cm}^{-1}$  and C-H bending vibrations around 1375  $\text{cm}^{-1}$  and 1450  $\text{cm}^{-1}$ . While confirming the alkane nature of the molecule, IR is less effective than NMR for detailed conformational analysis. Spectroscopic data for related isomers are available in public databases like the NIST WebBook.[15][17]

## Conclusion for the Professional

The molecular architecture of **(1s,2s)-1,2-dimethylcyclohexane** is defined by its cis stereochemistry, which results in a dynamic equilibrium between two energetically equivalent (axial-equatorial) chair conformations. The steric strain, dominated by a single axial methyl group in each conformer, is identical, leading to an equal population of both forms at ambient temperatures. This conformational dynamism is a critical feature influencing the molecule's macroscopic properties and its potential as a chiral building block in pharmaceutical and materials science. A thorough understanding of this structure, validated by both computational and spectroscopic methods, is paramount for predicting its behavior in complex molecular systems.

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